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molecular formula C7H12N4 B8544559 5-Ethyl-4-hydrazinyl-2-methylpyrimidine

5-Ethyl-4-hydrazinyl-2-methylpyrimidine

Cat. No. B8544559
M. Wt: 152.20 g/mol
InChI Key: OINFHDCVQNGYOE-UHFFFAOYSA-N
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Patent
US09394311B2

Procedure details

Hydrazine monohydrate (0.398 mL, 5.24 mmol) was added to 4-chloro-5-ethyl-2-methylpyrimidine (216 mg, 1.31 mmol). The reaction mixture was stirred in a sealed tube at room temperature overnight. Remaining hydrazine was evaporated. Purification by column chromatography (SiO2, methanol/ammonia/dichloromethane) to afforded the desired product (136 mg, 68.2%) as an amorphous off-white solid. MS: m/z=153.11 (M+H+)
Quantity
0.398 mL
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Yield
68.2%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[C:10]([CH2:11][CH3:12])=[CH:9][N:8]=[C:7]([CH3:13])[N:6]=1>>[CH2:11]([C:10]1[C:5]([NH:2][NH2:3])=[N:6][C:7]([CH3:13])=[N:8][CH:9]=1)[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
0.398 mL
Type
reactant
Smiles
O.NN
Name
Quantity
216 mg
Type
reactant
Smiles
ClC1=NC(=NC=C1CC)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in a sealed tube at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remaining hydrazine was evaporated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (SiO2, methanol/ammonia/dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1C(=NC(=NC1)C)NN
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 68.2%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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